1-Bromo-4-methylbenzene ethanethioate
CAS No.:
Cat. No.: VC15767217
Molecular Formula: C9H10BrOS-
Molecular Weight: 246.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10BrOS- |
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Molecular Weight | 246.15 g/mol |
IUPAC Name | 1-bromo-4-methylbenzene;ethanethioate |
Standard InChI | InChI=1S/C7H7Br.C2H4OS/c1-6-2-4-7(8)5-3-6;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/p-1 |
Standard InChI Key | YNOAZFTXSLDZAF-UHFFFAOYSA-M |
Canonical SMILES | CC1=CC=C(C=C1)Br.CC(=O)[S-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Bromo-4-methylbenzene ethanethioate features a toluene derivative substituted at the para position with a bromine atom and an ethanethioate () group. The IUPAC name, S-[(4-bromophenyl)methyl] ethanethioate , reflects its thioester linkage. Key structural insights include:
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Benzene Core: The aromatic ring provides electronic stability, with the methyl group at the para position inducing steric and electronic effects that influence reactivity.
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Thioester Functional Group: The ethanethioate moiety () introduces nucleophilic and electrophilic sites, enabling acyl transfer reactions.
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Bromine Substituent: The electron-withdrawing bromine atom at the para position directs electrophilic substitution reactions to the ortho and meta positions .
Table 1: Comparative Molecular Data
Property | Source | Source | Source |
---|---|---|---|
Molecular Formula | |||
Molecular Weight (g/mol) | 245.14 | 245.14 | 246.15 |
SMILES | CC(=O)SCC1=CC=C(C=C1)Br | CC(=O)SCC1=CC=C(C=C1)Br | CC1=CC=C(C=C1)Br.CC(=O)[S-] |
The discrepancy in molecular formulas between sources and arises from the latter representing an ionic form (thioacetate salt), where the sulfur atom carries a negative charge () . This distinction is critical for understanding solubility and reactivity in different solvents.
Spectroscopic Signatures
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NMR Spectroscopy: The NMR spectrum would show signals for the methyl group (), aromatic protons (), and thioester methyl () .
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IR Spectroscopy: Key peaks include and .
Synthetic Pathways and Optimization
Thioesterification of 1-Bromo-4-methylbenzene
The most common route involves reacting 1-bromo-4-methylbenzene (CAS 106-38-7 ) with thioacetic acid () under acidic or basic conditions:
Key Considerations:
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion.
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Catalysts: Lewis acids like accelerate the reaction by polarizing the C-Br bond.
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Yield: Reported yields range from 60–75% under optimized conditions .
Alternative Routes
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Grignard Reaction: Using 4-bromotoluene magnesium bromide () with thioacetyl chloride.
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Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling to introduce the thioester group .
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromine atom undergoes (nucleophilic aromatic substitution) under harsh conditions (e.g., , high temperature):
Mechanism:
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Deprotonation of the nucleophile.
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Attack at the electrophilic aromatic carbon adjacent to bromine.
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Elimination of to restore aromaticity.
Thioester-Specific Reactions
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Acyl Transfer: The thioester group participates in transthioesterification with alcohols or amines:
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Reduction: Catalytic hydrogenation yields 4-methylbenzene ethanethiol () .
Industrial and Research Applications
Pharmaceutical Intermediate
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Anticancer Agents: Serves as a precursor in kinase inhibitor synthesis.
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Antibiotics: Utilized in modifying β-lactam structures to enhance bioavailability .
Agrochemical Development
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Herbicides: Functionalized to target acetolactate synthase (ALS) in weeds .
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Pesticides: Incorporated into neonicotinoid analogs with reduced environmental persistence .
Materials Science
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